2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two isoindole units connected via a carbonyl group, forming a tetrone structure. Its molecular formula is C33H14N4O9, and it has a molecular weight of 610.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) typically involves the condensation of phthalic anhydride derivatives with amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the isoindole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoindole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoindole compounds.
Scientific Research Applications
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) involves its interaction with molecular targets through its isoindole rings and carbonyl group. These interactions can lead to the activation or inhibition of specific biochemical pathways. The compound’s unique structure allows it to bind to various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5,5’-Carbonylbis(isobenzofuran-1,3-dione): Similar in structure but differs in the presence of furan rings instead of isoindole rings.
Naphthalene-1,8-dicarboxylic anhydride: Shares structural similarities but lacks the tetrone configuration.
Uniqueness
5,5’-Carbonylbis(2,2’-biisoindole-1,1’,3,3’-tetrone) is unique due to its tetrone structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C33H14N4O9 |
---|---|
Molecular Weight |
610.5g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H14N4O9/c38-25(15-9-11-21-23(13-15)32(45)36(30(21)43)34-26(39)17-5-1-2-6-18(17)27(34)40)16-10-12-22-24(14-16)33(46)37(31(22)44)35-28(41)19-7-3-4-8-20(19)29(35)42/h1-14H |
InChI Key |
WPSTZYZZHCHIRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
Origin of Product |
United States |
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